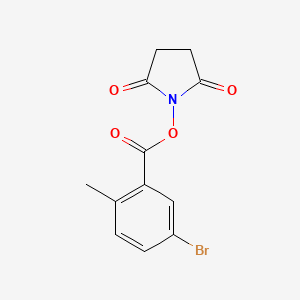
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a brominated aromatic ring with a pyrrolidinone ester group. This combination imparts distinct chemical properties that make it valuable for various applications, particularly in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate typically involves the esterification of 5-Bromo-2-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method starts with 5-Bromo-2-methylbenzoic acid, which is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the ester linkage and to prevent any side reactions. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield 5-Bromo-2-methylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester linkage.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For instance, reacting with an amine could yield an amide derivative.
Hydrolysis: The primary products are 5-Bromo-2-methylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Pharmaceutical Research: The compound is used in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Catalysis Studies: Its unique structure makes it a valuable compound for studying catalytic processes and reaction mechanisms.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate largely depends on its application. In pharmaceutical research, it may act as a prodrug or an intermediate that is further modified to produce active pharmaceutical ingredients. The bromine atom and the ester group can interact with specific molecular targets, influencing biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylbenzoic acid: This compound shares the brominated aromatic ring but lacks the ester group, making it less versatile in certain reactions.
2,5-Dioxopyrrolidin-1-yl esters: These esters are similar in structure but may have different substituents on the aromatic ring, affecting their reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate is unique due to the combination of the brominated aromatic ring and the pyrrolidinone ester group. This combination imparts distinct chemical properties that make it valuable for specific applications in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-2-3-8(13)6-9(7)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRUPHUAPVCAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


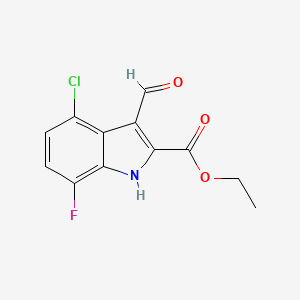
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)
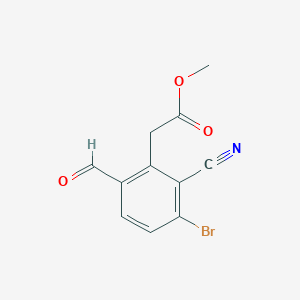
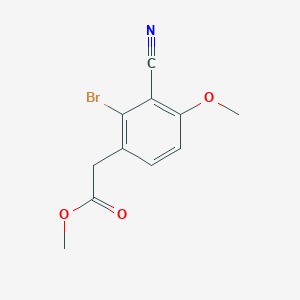
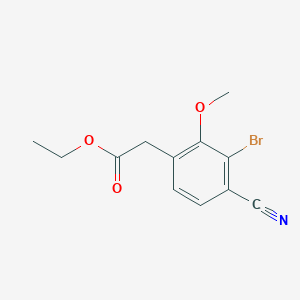
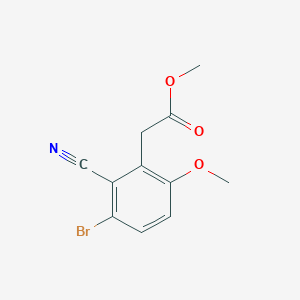


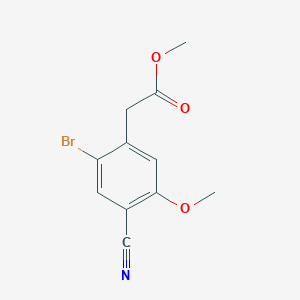
![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)



